Pik-III

描述

PIK-III (also known as VPS34-IN2) is a selective inhibitor of VPS34 enzymatic activity. It inhibits autophagy and de novo lipidation of LC3, leading to the stabilization of autophagy substrates .

Synthesis Analysis

PIK-III was found to augment its activity through its binding with the hydrophobic ATP binding pocket . It enhances lysosomal degradation of transferrin and low-density lipoprotein receptors leading to impaired iron and cholesterol uptake .

Molecular Structure Analysis

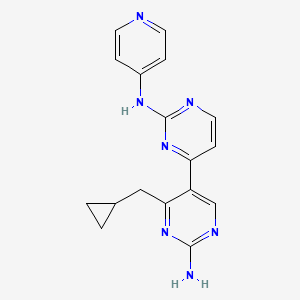

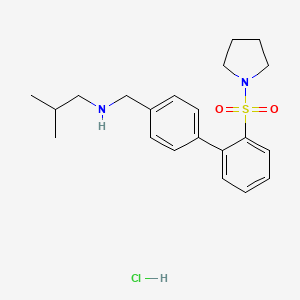

The molecular formula of PIK-III is C17H17N7 and its molecular weight is 319.36 . It binds to a unique hydrophobic pocket not present in related kinases such as PI (3)Kα .

Chemical Reactions Analysis

PIK-III is involved in the phosphorylation of the 3 position hydroxyl group of the inositol ring of phosphatidylinositol (PtdIns) . It also inhibits autophagy, which helps tumor cells resist metabolic stress and cancer treatment .

Physical And Chemical Properties Analysis

PIK-III has a molecular weight of 319.36 and a molecular formula of C17H17N7 .

科学研究应用

PIK-III作为自噬抑制剂:Dowdle等人(2014年)的研究探讨了PIK-III在自噬中的作用,揭示了它是VPS34的选择性抑制剂。这种抑制剂对自噬和LC3的脂质化产生急性影响,导致自噬底物的稳定。他们发现PIK-III对自噬的影响对体内铁蛋白降解和铁稳态具有重要意义(Dowdle et al., 2014)。

PIK-III和细胞稳态:同样是Dowdle等人(2014年)的研究也有助于我们理解细胞稳态。PIK-III对自噬的抑制影响了误折叠蛋白和受损细胞器的降解,这对于维持细胞健康和功能至关重要。

PIK-III的分子机制:PIK-III应用的另一个方面是了解其分子机制。该研究提供了关于PIK-III独特结合特性及其与PI(3)Kα等相关激酶的特异性的见解。这对于开发靶向治疗和理解细胞过程调控至关重要。

作用机制

Target of Action

Pik-III, also known as VPS34-IN2, is a selective inhibitor of VPS34 . VPS34, or vacuolar protein sorting 34, is a class III phosphatidylinositol 3-kinase (PI3K) that plays a crucial role in cellular processes such as autophagy . Pik-III also shows inhibitory activity against PI(3)Kδ .

Mode of Action

Pik-III binds to the narrow hydrophobic pocket of the VPS34 active site, where ATP binds . This binding is enhanced by its cyclopropyl group and aminopyrimidine moiety . By binding to VPS34, Pik-III inhibits the enzyme’s activity, thereby affecting downstream processes such as autophagy .

Biochemical Pathways

The primary biochemical pathway affected by Pik-III is the autophagy pathway . Autophagy is a self-degradative process that is important for balancing sources of energy at critical times in development and in response to nutrient stress . Pik-III inhibits autophagy by preventing the lipidation of LC3, a crucial step in the formation of autophagosomes . This leads to the stabilization of autophagy substrates .

Result of Action

The inhibition of VPS34 by Pik-III leads to the disruption of autophagy, resulting in the stabilization of autophagy substrates . This can have various effects at the molecular and cellular levels, depending on the specific context. For instance, in the context of cancer, where autophagy can be a survival mechanism for cancer cells, the inhibition of autophagy could potentially have anti-cancer effects .

安全和危害

未来方向

The discovery of pharmacological inhibitors of PIK-III could reveal novel strategies for improving treatment outcomes for PIK-III-mediated human diseases . The impact of autophagy on cancer treatment and its corresponding responsiveness has galvanized the scientific community to develop novel inhibitors for cancer treatment .

属性

IUPAC Name |

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDLQLNIVFIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-Nalpha-[(2-Methyl-1h-Indol-3-Yl)acetyl]-N-Phenyl-L-Phenylalaninamide](/img/structure/B610027.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)

![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)

![3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B610042.png)

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)

![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)